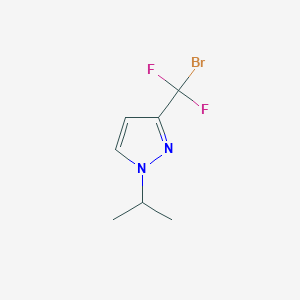

3-(Bromodifluoromethyl)-1-(propan-2-yl)-1H-pyrazole

Description

3-(Bromodifluoromethyl)-1-(propan-2-yl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromodifluoromethyl (-CF₂Br) substituent at the 3-position and an isopropyl group (propan-2-yl) at the 1-position of the pyrazole ring. This compound belongs to a class of molecules widely studied for their unique electronic and steric properties, which are critical in medicinal chemistry, agrochemicals, and materials science. The bromodifluoromethyl group introduces both halogenated and fluorinated characteristics, enhancing reactivity in cross-coupling reactions and influencing metabolic stability in biological systems .

Pyrazole derivatives are often synthesized via condensation, cyclization, or halogenation reactions. For example, bromination of pyrazole precursors using agents like 1-bromopyrrolidine-2,5-dione (NBS) or LiCl/NaBH₄ systems (as seen in ) may be applicable for introducing bromine-containing substituents.

Properties

Molecular Formula |

C7H9BrF2N2 |

|---|---|

Molecular Weight |

239.06 g/mol |

IUPAC Name |

3-[bromo(difluoro)methyl]-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C7H9BrF2N2/c1-5(2)12-4-3-6(11-12)7(8,9)10/h3-5H,1-2H3 |

InChI Key |

METSYGASSLTUNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(F)(F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromodifluoromethyl)-1-(propan-2-yl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(bromodifluoromethyl)pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromodifluoromethyl)-1-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

3-(Bromodifluoromethyl)-1-(propan-2-yl)-1H-pyrazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Bromodifluoromethyl)-1-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromodifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural and functional uniqueness is highlighted through comparisons with related pyrazole derivatives (Table 1):

Key Observations:

- Electronic Effects : The bromodifluoromethyl group (-CF₂Br) combines fluorine’s electronegativity with bromine’s polarizability, making it more reactive in Suzuki-Miyaura couplings compared to trifluoromethyl (-CF₃) or difluoroethyl (-CF₂CH₃) groups .

- Synthetic Utility : Brominated pyrazoles (e.g., 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole) are often intermediates in drug synthesis, whereas fluorinated derivatives (e.g., 3-CF₃) are prioritized for metabolic stability .

Biological Activity

3-(Bromodifluoromethyl)-1-(propan-2-yl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHBrFN

- Molecular Weight : 252.06 g/mol

- IUPAC Name : this compound

The presence of the bromodifluoromethyl group is significant as it may influence the compound's lipophilicity and reactivity, which are critical factors in biological interactions.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. In particular, compounds with similar structures have shown efficacy against various bacterial strains. A study highlighted the synthesis of pyrazole derivatives that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties .

Anti-inflammatory Properties

The pyrazole moiety is often associated with anti-inflammatory effects. Compounds like celecoxib, a well-known anti-inflammatory drug, share structural similarities with this compound. Research suggests that pyrazoles can inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.

- Cellular Signaling Modulation : It could affect signaling pathways related to cell growth and apoptosis, particularly in cancer cells.

- Membrane Interaction : The lipophilic nature due to the bromodifluoromethyl group may enhance its ability to penetrate cellular membranes.

Synthesis and Evaluation

A notable study synthesized various pyrazole derivatives and evaluated their biological activities. Among these, compounds with halogen substituents showed enhanced activity against specific bacterial strains . The synthesis involved standard organic reactions such as nucleophilic substitutions and cyclization processes.

Comparative Analysis

A comparative analysis of several pyrazole derivatives indicated that modifications at the 3-position significantly influenced their antimicrobial potency. For instance, derivatives with electron-withdrawing groups exhibited improved activity compared to their electron-donating counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.